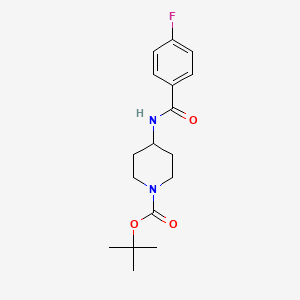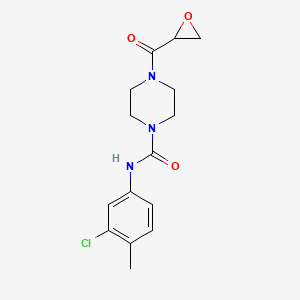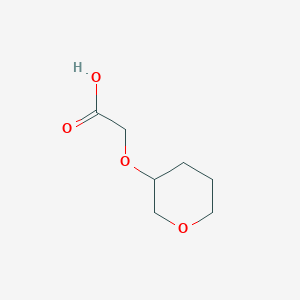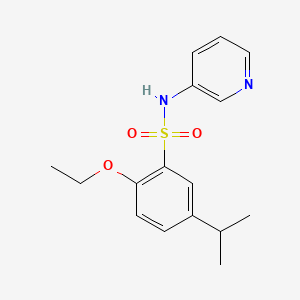![molecular formula C19H15ClFN3O B2535199 N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide CAS No. 2034247-49-7](/img/structure/B2535199.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives can involve multiple steps, including the formation of intermediate compounds, amidification, and the use of catalysts to promote reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent amidification using 4-aminopyridine and 2-chloro-1-methylpyridinium iodide as a catalyst . Similarly, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides used 3-fluoro-4-cyanophenol as a primary compound . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods, revealing a monoclinic space group . The molecular structure is crucial for understanding the compound's properties and interactions with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding, which is a significant interaction in the formation of crystal structures. For instance, 2,2-Dibromo-N-(4-fluorophenyl)acetamide forms six-membered rings through C—H⋯O and N—H⋯O hydrogen bonding, linking molecules into chains . These interactions are essential for the stability and packing of the molecules in the solid state.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like fluorine, chlorine, or bromine can significantly affect these properties. For example, the dihedral angle between substituent rings and the acetamide group can influence the compound's crystal packing and, consequently, its melting point . Understanding these properties is vital for the development of new compounds with desired biological activities.
Applications De Recherche Scientifique
Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibitors
Compounds with related structures have been investigated for their role as potent and efficacious inhibitors of PI3Kα and mTOR, both in vitro and in vivo. Modifications to their molecular structure have been explored to improve metabolic stability, indicating their potential application in cancer therapy and other diseases related to these pathways (Stec et al., 2011).
Bioactive Metabolite Formation
Another area of research involves the metabolic conversion of acetaminophen into bioactive metabolites such as N-arachidonoylphenolamine (AM404), which exhibits various pharmacological activities. This process highlights the complex metabolic pathways involved in drug action and the potential for designing drugs with specific therapeutic effects (Högestätt et al., 2005).
Anti-Inflammatory Activity
Research on derivatives of structurally similar compounds has demonstrated significant anti-inflammatory activity, showcasing their potential as novel anti-inflammatory agents. Such studies are crucial for developing new therapeutic agents to treat inflammatory diseases (Sunder & Maleraju, 2013).
Anticancer Drug Synthesis
The synthesis and molecular docking analysis of related compounds for anticancer activity indicate their potential application in cancer therapy. Structural analysis and in silico modeling offer insights into their mechanism of action against specific cancer targets, underscoring the importance of chemical synthesis in drug discovery (Sharma et al., 2018).
Herbicide Metabolism
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes explore the toxicological aspects of environmental chemicals. Understanding the metabolic pathways of these compounds in humans aids in assessing their safety and environmental impact (Coleman et al., 2000).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O/c20-16-6-1-7-17(21)15(16)10-18(25)24-12-14-5-3-9-23-19(14)13-4-2-8-22-11-13/h1-9,11H,10,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQENGHKHVKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)

![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)


![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)
![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)
![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)



